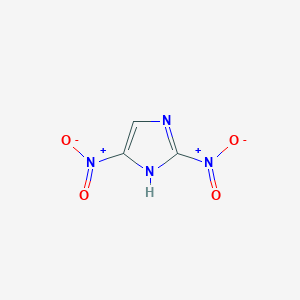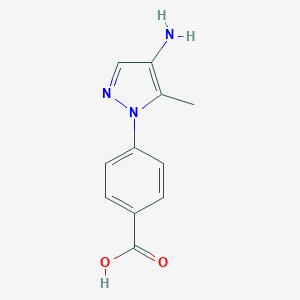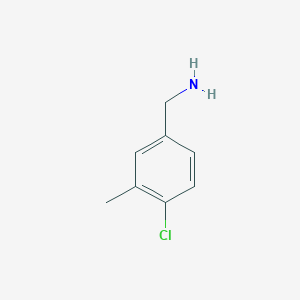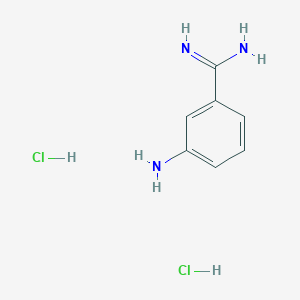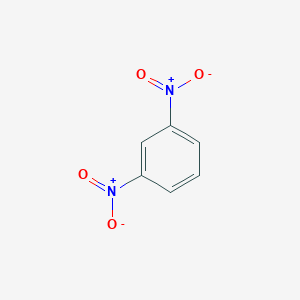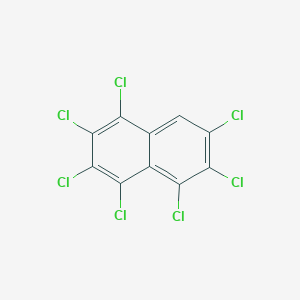
1,2,3,4,5,6,7-Heptachloronaphthalene
Vue d'ensemble
Description
1,2,3,4,5,6,7-Heptachloronaphthalene is a compound with the formula C10HCl7 and a molecular weight of 369.286 . It is also known as PCN-73 . It is a type of polychlorinated naphthalene (PCN), which is a group of 75 chlorinated naphthalenes that are structurally similar to PCBs .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C10H3Cl7/c11-3-1-2-4(7(14)6(3)13)8(15)10(17)9(16)5(2)12/h1,5,8H . Physical And Chemical Properties Analysis
This compound has a molecular weight of 369.29 . It is a single solution in nonane . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization :
- Haglund and Bergman (1989) reported the synthesis of 1,2,3,4,5,6,7-heptachloronaphthalene from the reduction of decachloro-1,4-dihydronaphthalene. This synthesis provides a method for creating polychloronaphthalenes (PCNs) that are present in commercial mixtures like Halowax 1014 (Haglund & Bergman, 1989).
- Improved syntheses methods for polychloronaphthalenes, including this compound, were reported by Auger et al. (1993). They presented complete physicochemical data and an X-ray crystallographic analysis, providing a more comprehensive understanding of these compounds (Auger et al., 1993).
Biological and Environmental Impact :
- Campbell et al. (1983) studied the effects of various chloronaphthalene congeners, including this compound, on hepatic microsomal drug-metabolizing enzymes in rats. They found significant induction of these enzymes, indicating potential biological impacts of these compounds (Campbell et al., 1983).
Chemical Reactions and Properties :
- Brady, Tahir, and Wakefield (1984) explored reactions of octachloronaphthalene with nucleophilic reagents and synthesized heptachloronaphthyl derivatives. This research adds to the understanding of the chemical behavior of chloronaphthalenes under various conditions (Brady et al., 1984).
Environmental Presence and Degradation :
- Asplund et al. (1994) investigated the selective retention of hexachloronaphthalene isomers, similar to this compound, in rat liver and their presence in environmental samples. This study highlights the bioaccumulation and environmental distribution of these compounds (Asplund et al., 1994).
- Su et al. (2014) studied the thermal degradation of octachloronaphthalene over Fe3O4 micro/nanomaterial and identified degradation pathways, which is significant for understanding the environmental breakdown of similar compounds like heptachloronaphthalene (Su et al., 2014).
Safety and Hazards
1,2,3,4,5,6,7-Heptachloronaphthalene is a persistent organic pollutant (POP) and is highly toxic to the environment and biota . It has a long latency period in organisms and can accumulate in various organisms in the food chain . It is considered carcinogenic and harmful to the nervous, immune, and reproductive systems of humans and animals .
Propriétés
IUPAC Name |
1,2,3,4,5,6,7-heptachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HCl7/c11-3-1-2-4(7(14)6(3)13)8(15)10(17)9(16)5(2)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZIBNJHNBUHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HCl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871440 | |
| Record name | 1,2,3,4,5,6,7-Heptachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58863-14-2, 32241-08-0 | |
| Record name | Naphthalene, 1,2,3,4,5,6,7-heptachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058863142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, heptachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4,5,6,7-Heptachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptachloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key findings regarding the toxicological impact of 1,2,3,4,5,6,7-heptachloronaphthalene on fish, as highlighted in the provided research?
A1: While the provided abstracts do not specifically detail the effects of this compound on fish, the first paper investigates the biochemical responses of fish sac fry and fish hepatocytes (liver cells) when exposed to polychlorinated naphthalenes (PCNs) as a class of compounds. This suggests that this compound, being a PCN, could potentially induce biochemical changes in these models. Further research focusing specifically on this compound would be needed to confirm its specific effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



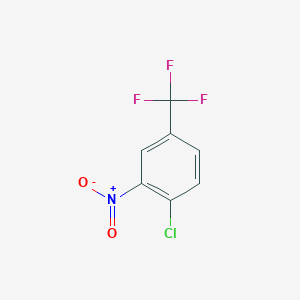

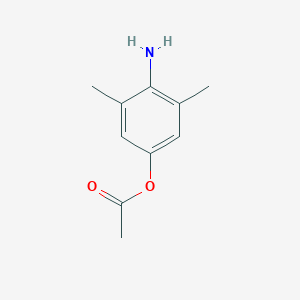
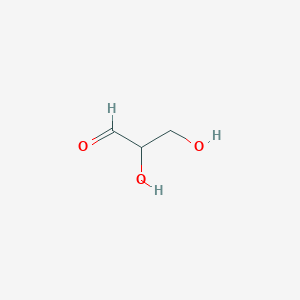
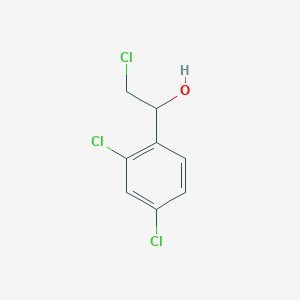
![methyl (E)-6-[6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B52867.png)


![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)
